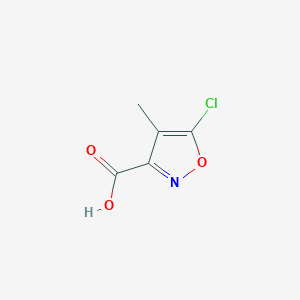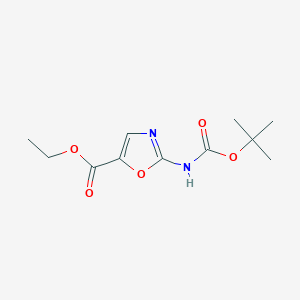![molecular formula C8H7ClN4O B1328569 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-96-8](/img/structure/B1328569.png)
5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a chloro substituent at the 5-position and a carbohydrazide group at the 2-position of the imidazo[1,2-a]pyridine ring. It has garnered interest in various fields due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazopyridine derivatives.
Scientific Research Applications
5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis pathways. Molecular docking studies have identified potential binding sites and interactions with proteins such as PDGFRA (platelet-derived growth factor receptor alpha) .
Comparison with Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2-Chloroimidazo[1,2-a]pyridine derivatives
- Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives
Comparison: 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of both a chloro substituent and a carbohydrazide group, which confer distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown promising results in cytotoxicity studies against cancer cell lines, making it a potential candidate for further drug development .
Properties
IUPAC Name |
5-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-2-1-3-7-11-5(4-13(6)7)8(14)12-10/h1-4H,10H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHXRQQRIQTGNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Cl)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)




